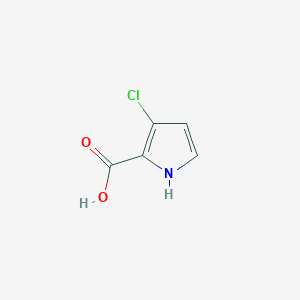

3-chloro-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

3-chloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the linear formula C5H4ClNO2 . It has a molecular weight of 145.546 .

Synthesis Analysis

The synthesis of pyrrole derivatives, including this compound, often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . Other methods include the Paal-Knorr pyrrole condensation and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring substituted with a chlorine atom and a carboxylic acid group .Chemical Reactions Analysis

Pyrrole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride . They can also undergo Michael addition with electrophilic olefins .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Heterocyclic Synthesis : 3-Chloro-1H-pyrrole-2-carboxylic acid is used in the synthesis of heterocyclic compounds. For instance, it is involved in the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes using Vilsmeier reagent (Majo & Perumal, 1996).

Novel Synthesis Methods : A new synthesis method for 1H-pyrrole-2-carboxylic acid derivatives has been described, involving the reaction between substituted 2H-azirines and enamines (Law et al., 1984).

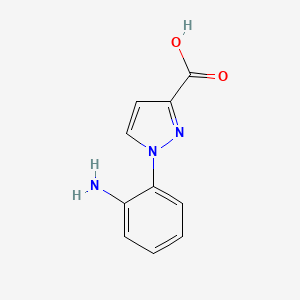

Preparation of Important Intermediates : It is used in the preparation of important intermediates like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is a key component in the synthesis of new insecticides (Wen-bo, 2011).

Pharmacological Research

- Antimicrobial Agent Development : Modifications of pyrrole derivatives, including those with chlorine and amide fragments, are being explored for their potential as antimicrobial agents. Specific derivatives of pyrrole, including 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxyamides, have shown promising anti-staphylococcus activity (Anonymous, 2020).

Catalytic and Chemical Transformations

Catalytic Applications : Pyrrole-2-carboxylic acid, a related compound, has been used as an effective ligand in the Cu-catalyzed monoarylation of anilines with aryl iodides and bromides (Altman, Anderson, & Buchwald, 2008).

Decarboxylation Studies : The decarboxylation process of pyrrole-2-carboxylic acid, involving acid catalysis in strongly acidic solutions, has been studied for its potential in chemical transformations (Mundle & Kluger, 2009).

Material Science and Nanotechnology

- Synthesis of Magnetic Nanocatalysts : Pyrrole-2-carboxylic acid functionalized magnetic Fe3O4 nanoparticles have been developed as a novel organic–inorganic hybrid heterogeneous catalyst for the synthesis of new isoxazolo[4,3-e]indazole derivatives with antibacterial activities [(Poormirzaei, 2020)]

Synthesis of Nanoparticles : Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as a novel organic–inorganic hybrid heterogeneous catalyst. These materials show potential applications in organic electronic devices, such as dye-sensitized solar cells, and exhibit antibacterial activities (Poormirzaei, 2020).

Organic-Inorganic Hybrid Materials : Layered double hydroxides (LDHs) intercalated with pyrrole carboxylic acid derivatives have been studied for their structural and functional properties. These organically modified 2D nanocomposites present various applications due to their hybrid structure (Tronto et al., 2008).

Catalytic Applications in Organic Synthesis : The pyrrole heterocycle, including its carboxylic acid derivatives, is a key motif in sustainable iridium-catalyzed syntheses. These processes are significant in the context of biochemistry, pharmacy, and materials science, where they enable the formation of pyrroles starting from renewable resources (Michlik & Kempe, 2013).

Fe(II)-Catalyzed Isomerization for Pyrrole Synthesis : The first synthesis of pyrroles via Fe(II)-catalyzed isomerization of 4-vinylisoxazoles has been reported. This process leads to the formation of fused pyrrolecarboxylic acid derivatives, which can be used in various material science applications (Galenko et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-1-2-7-4(3)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZYUOPMTOBASU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

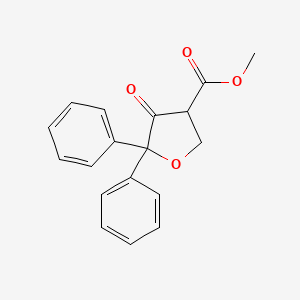

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3208768.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3208776.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B3208778.png)

amine](/img/structure/B3208828.png)